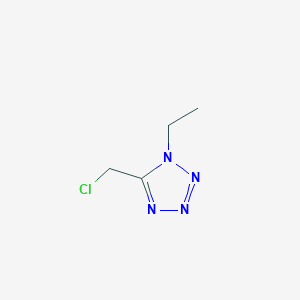
2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide” is a chemical compound with a molecular weight of 157.17 . It is also known by its IUPAC name "2-(2-oxo-1-pyrrolidinyl)acetohydrazide" .
Molecular Structure Analysis
The molecular structure of “2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide” consists of a pyrrolidine ring attached to an acetohydrazide group . The molecular formula is C6H11N3O2 .Physical And Chemical Properties Analysis
“2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide” is a powder at room temperature . It has a molecular weight of 157.17 and a molecular formula of C6H11N3O2 .Wissenschaftliche Forschungsanwendungen
Psychotropic Effects and Cerebroprotection
2-(2-oxopyrrolidin-1-yl)acetamide derivatives exhibit psychotropic effects and cerebroprotective properties . These compounds are widely used in medications for treating central nervous system disorders and cerebrovascular conditions. Notably, two well-known derivatives are:
Antioxidant Activity
2-(2-oxopyrrolidin-1-yl)acetamide derivatives possess antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, reducing oxidative stress, and protecting cells from damage. These compounds may contribute to overall health and disease prevention.
PDE4B Inhibitors
(2-Oxopyrrolidin-1-yl)acetic acid, a related compound, is used as a reagent in the preparation of pyrazolopyridines, which act as inhibitors of phosphodiesterase 4B (PDE4B) . PDE4B inhibition has implications in inflammatory diseases and neurological disorders.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxo-2-pyrrolidin-1-ylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-8-5(10)6(11)9-3-1-2-4-9/h1-4,7H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVBXZUPXHYKEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)

![[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2396889.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)
![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)


![N-[1-[1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2396901.png)
![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)
![2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone](/img/structure/B2396903.png)



